N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14-9-15(2)11-17(10-14)23-20(25)13-28(26)21-22-12-19(24(21)3)16-5-7-18(27-4)8-6-16/h5-12H,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFREVCWVSQHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide, with the CAS number 1007266-99-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.5 g/mol. The compound features an imidazole moiety linked to a sulfinyl acetamide group, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1007266-99-0 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related sulfinamide derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro assays using human cancer cell lines demonstrated that derivatives of this compound could induce apoptosis by activating caspase pathways and increasing the Bax/Bcl-2 ratio, leading to enhanced cell death in tumor cells .
Antimicrobial Activity
The imidazole ring present in the compound is known for its antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial enzyme systems or disruption of cell membrane integrity.
Research Findings:
A study highlighted that imidazole derivatives possess antifungal activity against Candida species, suggesting that this compound may exhibit similar effects .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity: The sulfinamide group may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis: By modulating apoptotic pathways, the compound promotes programmed cell death in malignant cells.
- Antimicrobial Effects: The imidazole moiety disrupts microbial cellular functions.
Preparation Methods
Core Imidazole Synthesis
The 5-(4-methoxyphenyl)-1-methyl-1H-imidazole intermediate is synthesized via a condensation reaction between 4-methoxyphenylglyoxal and methylamine, followed by cyclization. Key steps include:
- Glyoxal Preparation : 4-Methoxyphenylglyoxal is generated by oxidizing 4-methoxyacetophenone with selenium dioxide (SeO₂) in dioxane at 80°C for 12 hours.
- Cyclization : The glyoxal reacts with methylamine hydrochloride in acetic acid under reflux, forming the imidazole ring. Yields range from 65–78% depending on stoichiometric ratios.
Thioacetamide Intermediate Formation
The sulfinyl group is introduced via oxidation of a thioacetamide precursor. The thioacetamide is synthesized by coupling 2-chloro-N-(3,5-dimethylphenyl)acetamide with 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol:
- Thiol Generation : The imidazole-thiol is prepared by treating the imidazole with Lawesson’s reagent in toluene at 110°C for 6 hours.
- Coupling Reaction : The thiol reacts with 2-chloro-N-(3,5-dimethylphenyl)acetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Reaction at 60°C for 8 hours yields the thioacetamide intermediate (72–85%).
Oxidation to Sulfinyl Acetamide
Controlled oxidation of the thioacetamide is critical to avoid over-oxidation to sulfone derivatives. The optimal method uses hydrogen peroxide (H₂O₂) in a methanol-acetic acid (3:1) mixture at 0–5°C for 2 hours. This step achieves 88–92% conversion to the sulfinyl product, with purity >95% confirmed by HPLC.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxidation Solvent | Methanol-Acetic Acid | 92 | 97 |
| Ethanol-Acetic Acid | 85 | 93 | |
| Temperature | 0–5°C | 92 | 97 |
| 25°C | 78 | 89 |
Lower temperatures minimize sulfone formation, while methanol enhances solubility of the thioacetamide.
Catalytic Approaches
Alternative oxidizing agents were evaluated:
| Oxidizing Agent | Conversion (%) | Sulfone Byproduct (%) |
|---|---|---|
| H₂O₂ | 92 | 3 |
| mCPBA | 95 | 12 |
| NaIO₄ | 68 | <1 |
Although meta-chloroperbenzoic acid (mCPBA) offers higher conversion, it generates more sulfone byproducts, complicating purification.
Analytical Characterization
Spectroscopic Data
Purity and Yield Metrics
| Step | Average Yield (%) | Purity (%) |
|---|---|---|
| Imidazole Synthesis | 71 | 98 |
| Thioacetamide | 79 | 96 |
| Oxidation | 90 | 97 |
Challenges and Mitigation Strategies
Sulfone Byproduct Formation
Over-oxidation remains a key challenge. Strategies include:
Purification Difficulties
The polar sulfinyl group complicates isolation. Gradient column chromatography (ethyl acetate/hexanes, 1:1 to 3:1) resolves this, with a recovery rate of 89%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the oxidation step improves reproducibility:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| Solvent Waste (L/kg) | 42 | 15 |
Flow systems reduce solvent use by 64%, enhancing sustainability.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- The synthesis involves multi-step reactions, including imidazole ring formation and sulfinyl-acetamide coupling. Critical parameters include:
- Temperature control : High yields for imidazole condensation require precise heating (e.g., 80–100°C) to avoid side reactions like oxidation of the sulfinyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfinyl coupling .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the sulfinyl-acetamide moiety from unreacted intermediates .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Use a combination of spectroscopic and crystallographic methods:
- NMR : and NMR identify aromatic protons (δ 6.8–7.5 ppm) and sulfinyl group signals (δ 2.8–3.2 ppm). Compare with PubChem data for consistency .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 454.15) .
- X-ray crystallography : For absolute configuration, use SHELXL for refinement (R-factor < 0.05) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC determination) .
- Antimicrobial testing : Employ microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Modify substituents :
- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF) to test effects on receptor binding .
- Explore alkylation of the imidazole nitrogen to alter lipophilicity and membrane permeability .
Q. What computational methods are effective for predicting its reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze sulfinyl group stability under varying pH .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous and lipid environments to predict pharmacokinetic behavior .
- Degradation studies : Use HPLC-MS to identify hydrolysis products in simulated gastric fluid (pH 2.0) and correlate with computational predictions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Troubleshooting steps :
- Batch variability : Re-synthesize compound under controlled conditions (e.g., inert atmosphere) to confirm sulfinyl group integrity .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Multi-parametric analysis : Apply PCA (principal component analysis) to correlate structural features (e.g., logP, polar surface area) with bioactivity trends .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization : Use fragment-based approaches with PEG 4000 as a precipitant .
- Cryoprotection : Flash-cool crystals in liquid N with 20% glycerol to reduce radiation damage .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .
Methodological Tables
Table 1: Key spectroscopic benchmarks for structural validation
| Technique | Expected Signal | Reference |
|---|---|---|
| NMR (DMSO-d) | δ 2.2 (s, 6H, CH), δ 3.8 (s, 3H, OCH) | |
| IR (KBr) | 1670 cm (C=O), 1320 cm (S=O) | |
| HRMS | [M+H] = 454.15 |
Table 2: Optimized reaction conditions for sulfinyl coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Prevents sulfoxide decomposition |
| Solvent | DMF | Maximizes solubility of aryl intermediates |
| Catalyst | None (avoid metal contamination) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
